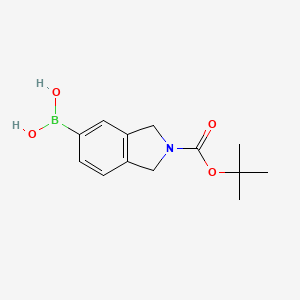

N-BOC-1H-Isoindoline-5-boronic acid

Description

Contextualization within Organoboron Chemistry and Heterocyclic Synthesis

The importance of N-BOC-1H-Isoindoline-5-boronic acid stems from its dual chemical nature. It is both a boronic acid and a heterocyclic compound, allowing it to participate in a wide range of chemical transformations.

Boronic Acids as Key Synthons in Modern Organic Transformations

Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂), are fundamental reagents in modern organic synthesis. wikipedia.org Their stability, low toxicity, and ease of handling make them highly attractive for creating complex molecular architectures. nih.gov One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org This reaction, catalyzed by palladium, joins the organic group from the boronic acid with an organic halide, enabling the construction of intricate molecular frameworks. organic-chemistry.orglibretexts.org

Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and conjugate additions. wikipedia.org Their ability to form reversible covalent bonds with diols, such as those found in sugars, has also led to their use in the development of sensors and other molecular recognition systems. wikipedia.orgboronmolecular.com The versatility of boronic acids makes them indispensable tools for chemists in diverse fields. molecularcloud.orgresearchgate.net

The Significance of Isoindoline (B1297411) Scaffolds in Diverse Chemical Applications

The isoindoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is considered a "privileged structure" in medicinal chemistry. preprints.org This means that its derivatives have been found to exhibit a wide range of biological and pharmacological activities. preprints.org Isoindoline-based compounds are present in numerous natural products and have been incorporated into a variety of clinically approved drugs for treating conditions such as cancer, hypertension, and inflammation. preprints.orgnih.gov

The rigid, three-dimensional structure of the isoindoline core provides a well-defined framework that can be functionalized at multiple positions to create molecules with specific shapes and properties. ontosight.ai This allows for the fine-tuning of their interactions with biological targets like enzymes and receptors, a key aspect of drug design. ontosight.ai The isoindoline motif is also found in materials science, where it is used in the creation of dyes and other functional materials. nih.gov

Strategic Importance of the N-BOC Protecting Group in Heterocyclic Synthesis

In the synthesis of complex molecules containing multiple reactive sites, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from undergoing unwanted reactions. The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines, such as the nitrogen atom in the isoindoline ring. total-synthesis.comwikipedia.org

The BOC group is valued for its stability under a variety of reaction conditions, including those that are basic or involve many nucleophiles. total-synthesis.comnih.gov This allows chemists to perform modifications on other parts of the molecule without affecting the protected amine. A key feature of the BOC group is that it is "acid-labile," meaning it can be easily removed under mild acidic conditions, regenerating the free amine. wikipedia.orgresearchgate.net This selective removal is crucial for the efficient synthesis of the final target molecule. wikipedia.org The use of the BOC protecting group is a cornerstone of modern synthetic strategies, enabling the construction of complex heterocyclic compounds with high precision and control. nih.govorganic-chemistry.org

Detailed Research Findings

The utility of this compound and its derivatives is demonstrated in their application in various chemical reactions, particularly in the synthesis of biologically relevant molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 2152653-47-7 | C13H18BNO4 | 263.10 | Solid |

| 1-Boc-indole-5-boronic acid pinacol (B44631) ester | 777061-36-6 | C19H26BNO4 | 343.23 | Solid |

| 1-Boc-5-methyl-1H-indole-2-boronic acid | 475102-14-8 | C14H18BNO4 | 275.11 | White solid |

| N-Boc-indole-2-boronic acid | 213318-44-6 | C13H16BNO4 | 261.08 | Solid |

This table presents key physicochemical properties of this compound and structurally related compounds used in organic synthesis. Data sourced from chemenu.comchemimpex.comsigmaaldrich.comsigmaaldrich.com.

Table 2: Applications of N-Boc-Protected Boronic Acids in Synthesis

| Reactant | Reaction Type | Catalyst | Application |

| N-Boc-indole-2-boronic acid | Suzuki-Miyaura cross-coupling | Palladium | Synthesis of biaryl compounds |

| N-Boc-indole-2-boronic acid | Copper-catalyzed trifluoromethylation | Copper | Introduction of trifluoromethyl groups |

| N-Boc-indole-2-boronic acid | Palladium-catalyzed benzylation | Palladium | Synthesis of benzylated indoles |

| N-Boc-2-pyrroleboronic acid | Suzuki cross-coupling | Pd(dppf)Cl2 | Synthesis of indazole-based heteroaryl compounds |

| N-Boc indole (B1671886) boronic acids | Palladium-catalyzed benzylation | Palladium | Synthesis of benzylated indoles |

| N-Boc-5-bromo-1H-indole-2-boronic acid | Suzuki coupling | Not specified | Synthesis of indole-based pharmaceuticals |

This table highlights the diverse applications of N-Boc protected boronic acids in various coupling reactions, demonstrating their versatility as synthetic intermediates. Data sourced from sigmaaldrich.comnih.govmdpi.comchemimpex.com.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-9-4-5-11(14(17)18)6-10(9)8-15/h4-6,17-18H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDAKYYFYNWLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 1h Isoindoline 5 Boronic Acid and Analogous Isoindoline Boronic Acids

Direct Boronation Approaches to Substituted Isoindolines

Direct boronation methods involve the introduction of a boryl group onto an isoindoline (B1297411) scaffold that has been previously synthesized. These are among the most common strategies, leveraging well-established reactions in organic chemistry.

Transition metal catalysis provides powerful and efficient pathways for forming carbon-boron bonds under relatively mild conditions, offering excellent functional group tolerance. alfa-chemistry.com

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This strategy is highly applicable to the synthesis of N-BOC-1H-isoindoline-5-boronic acid, typically starting from a halogenated precursor such as 5-bromo-N-BOC-1H-isoindoline. The reaction couples the aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. alfa-chemistry.com The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. The reaction conditions are generally mild, making it compatible with a wide range of functional groups. organic-chemistry.org

The catalytic cycle, as proposed by Miyaura, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the catalyst. alfa-chemistry.com The choice of base is critical; weak bases like potassium acetate (B1210297) (KOAc) are often preferred to prevent the subsequent Suzuki coupling of the product. alfa-chemistry.comelsevierpure.com

Table 1: Typical Components in Miyaura Borylation for Isoindoline Scaffolds

| Component | Example | Role |

|---|---|---|

| Substrate | 5-Bromo-N-BOC-1H-isoindoline | Aryl halide precursor |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Provides the boryl moiety |

| Catalyst | PdCl2(dppf), Pd(PPh3)4 | Facilitates the cross-coupling reaction |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, DMSO, Toluene | Reaction medium |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org The carbamate (B1207046) functionality of the N-BOC protecting group on the isoindoline nitrogen serves as an effective DMG.

The process involves treating N-BOC-1H-isoindoline with a strong base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent like tetrahydrofuran (THF). The N-BOC group directs the lithiation specifically to the C4 and C6 positions. The resulting aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate or trimethyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the boronic acid. This approach offers high regioselectivity due to the directing effect of the BOC group. wikipedia.orgbaranlab.org A similar strategy has been successfully employed for the synthesis of N-Boc-indole-2-boronic acid. guidechem.com

Table 2: Key Steps in Directed ortho-Metalation and Boronation

| Step | Reagents | Purpose |

|---|---|---|

| 1. Directed Lithiation | n-BuLi or s-BuLi, THF, -78 °C | Regioselective deprotonation ortho to the DMG |

| 2. Electrophilic Quench | Triisopropyl borate (B(OiPr)3) | Introduction of the boryl group |

| 3. Hydrolysis | Acidic workup (e.g., aq. HCl) | Conversion of boronate ester to boronic acid |

Direct C-H activation/borylation represents a highly atom-economical approach to forming C-B bonds, as it circumvents the need for pre-functionalized substrates like aryl halides. nih.gov This methodology typically employs iridium or rhodium catalysts to directly convert an aromatic C-H bond into a C-B bond. nih.gov

For an N-BOC-1H-isoindoline substrate, an iridium-based catalyst, often in conjunction with a bipyridine ligand, can facilitate the direct borylation of the aromatic ring. The regioselectivity of C-H borylation can be influenced by steric and electronic factors. While this method is powerful, controlling regioselectivity to exclusively target the 5-position on the isoindoline ring can be challenging and may result in a mixture of isomers. nih.gov However, advancements in ligand design are continually improving the selectivity of these transformations. nih.govrsc.org

Table 3: Common Reagents for C-H Activation/Borylation

| Component | Example |

|---|---|

| Catalyst Precursor | [Ir(cod)Cl]2 |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | Cyclohexane, Tetrahydrofuran (THF) |

Beyond transition metal-catalyzed methods, boronic acids can be prepared through the interconversion of other functional groups. A classic approach involves the formation of an organometallic intermediate from an aryl halide, followed by reaction with a boron electrophile. While this shares principles with DoM, it does not rely on a directing group.

For instance, 5-bromo-N-BOC-1H-isoindoline can be treated with magnesium metal to form the corresponding Grignard reagent. This highly nucleophilic species can then react with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to afford the target this compound. This method is a foundational technique in organic synthesis for preparing boronic acids from aryl halides.

Transition Metal-Catalyzed Borylation of Isoindoline Precursors

Cycloaddition and Condensation Routes to Isoindoline-Boronic Acid Scaffolds

An alternative synthetic paradigm involves constructing the isoindoline ring system from smaller components, where one of the starting materials already contains the boronic acid or a protected equivalent. This approach builds the desired functionality directly into the heterocyclic scaffold during its formation.

Various cycloaddition reactions are known to produce the isoindoline core. researchgate.net For example, a [2+2+2] cycloaddition reaction, often catalyzed by rhodium or iridium complexes, can construct the aromatic portion of the isoindoline ring from a diyne and an alkyne. researchgate.netorganic-chemistry.org In a synthetic design targeting this compound, one of the alkyne precursors could be pre-functionalized with a boronate ester group. The cycloaddition would then assemble the borylated aromatic ring, with subsequent steps forming the fused pyrrolidine (B122466) ring to complete the isoindoline structure. Other strategies, such as intramolecular [3+2] cycloadditions of azides with alkenes, could also be envisioned using a boron-functionalized precursor. researchgate.netorganic-chemistry.org

Table 4: Conceptual [2+2+2] Cycloaddition for Isoindoline-Boronic Acid Synthesis

| Reactant 1 (Diyne) | Reactant 2 (Alkyne) | Product Concept |

|---|

Palladium-Catalyzed Domino and Cascade Reactions for Isoindoline Ring Formation

Palladium catalysis is a powerful tool for the construction of heterocyclic frameworks like isoindoline through domino and cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. chemrxiv.org These reactions offer high efficiency and atom economy, making them attractive for complex molecule synthesis.

One notable strategy involves a palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines. nih.gov This approach can begin with substrates like o-bromo-N-methylaniline, which undergoes a 1,4-palladium shift at the N-methyl group, followed by an intramolecular C(sp²)–H activation to form the isoindoline ring. mdpi.com Such cascade processes, often initiated by C(sp³)–H functionalization, provide a direct route to the core structure. mdpi.com The versatility of palladium catalysis allows for the use of various starting materials and the introduction of diverse substituents onto the isoindoline scaffold. Mechanistic studies suggest that these transformations can proceed through different pathways, including those involving a 1,4-Pd shift followed by either C(sp³)–H activation or nucleophilic addition. mdpi.com

The following table summarizes representative palladium-catalyzed cascade reactions for the formation of heterocyclic structures, including isoindoline precursors.

| Catalyst System | Substrate Type | Reaction Type | Product | Ref. |

| Pd(0) / Ag₂CO₃ | Trisubstituted aryl bromides | Intramolecular C-H activation | Indolines, 2,3-dihydrobenzofurans | mdpi.com |

| Pd(II) / Acetyl-protected amino acid ligand | Free carboxylic acids and allyl alcohols | β-C(sp³)-H olefination and annulation | Lactones | mdpi.com |

| Pd/Cu | Aliphatic amides and o-bromophenyl iodides | Intermolecular β-C(sp³)-H arylation and C-N coupling | 3,4-2H-quinolinone derivatives | mdpi.com |

This table presents examples of palladium-catalyzed reactions that form heterocyclic structures, illustrating the principles applicable to isoindoline synthesis.

Multicomponent Reactions Incorporating Boronic Acid Precursors

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. mdpi.commdpi.com This approach is particularly valuable for creating molecular diversity and complexity in an efficient manner. mdpi.com The incorporation of boronic acid precursors into MCRs allows for the direct synthesis of boronic acid-containing molecules, including isoindoline derivatives.

Isonitrile-based multicomponent reactions, such as the Ugi and van Leusen reactions, have proven effective for synthesizing β-amino boronic acids. mdpi.comnih.gov For instance, protected (2-oxoethyl)boronic acid can serve as the carbonyl component in these reactions, leading to the formation of MIDA (N-methyliminodiacetic acid)-protected β-aminoboronic acids. nih.gov These protected intermediates are stable and can be readily deprotected under mild basic conditions to yield the free boronic acids. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example used to generate libraries of complex molecules. rsc.org By employing a boronic acid-functionalized starting material, this reaction can be adapted to produce bis-boronic acids and other derivatives with potential applications in chemical biology. rsc.org The efficiency and robustness of MCRs make them a powerful strategy for the synthesis of novel isoindoline boronic acids. nih.gov

| Multicomponent Reaction | Key Reactants | Product Type | Ref. |

| Ugi-4CR | (2-oxoethyl)boronic acid (protected), primary amine, carboxylic acid, isocyanide | MIDA-protected β-aminoboronic acids | mdpi.comnih.gov |

| van Leusen Reaction | (2-oxoethyl)boronic acid (protected), amine, formamide | MIDA-protected β-aminoboronic acids | nih.gov |

| Three-component reaction | 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, boronic acids | Fluorescent pyrazole-containing boron (III) complexes | mdpi.com |

This table showcases the utility of multicomponent reactions in the synthesis of various boronic acid derivatives.

Management of Boronic Acid Functionality: Esterification and Deprotection

The boronic acid group is often protected during synthetic sequences to prevent unwanted side reactions. Boronate esters are the most common protecting groups, offering stability under various reaction conditions while allowing for subsequent deprotection to reveal the free boronic acid.

Synthesis and Utility of Pinacol Boronate Esters as Protected Forms

Pinacol boronate esters are widely used as protecting groups for boronic acids due to their stability and ease of handling. chem-station.com They are generally stable enough for purification by column chromatography and can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling. chem-station.com The synthesis of pinacol boronate esters can be achieved through several methods, including the reaction of Grignard reagents with pinacolborane (HBpin). escholarship.org This reaction proceeds at ambient temperatures and provides the corresponding pinacol boronate esters in good yields. escholarship.org

The stability of pinacol esters is attributed to the steric hindrance around the boron atom, which protects it from hydrolysis. chem-station.com However, this stability can also make their removal challenging. chem-station.com Despite this, their widespread use is a testament to their reliability as a protecting group for the boronic acid functionality during the synthesis of complex molecules like this compound.

Chemoselective Deprotection Protocols for Boronic Acids

The removal of the pinacol protecting group to yield the free boronic acid requires specific deprotection protocols. The choice of method depends on the stability of the target molecule and the presence of other functional groups.

Several methods for the deprotection of pinacol boronate esters have been developed:

Transesterification with Diethanolamine : A mild, two-step procedure involves transesterification with diethanolamine to form a DEA-protected boronate, followed by hydrolysis with a weak acid. nih.gov This method is advantageous due to its tolerance of various functional groups and short reaction times. nih.govvt.edu

Conversion to Trifluoroborate Salts : Another common method involves treating the pinacol ester with potassium hydrogen difluoride (KHF₂) to form a stable, crystalline potassium organotrifluoroborate salt. ox.ac.ukresearchgate.net Subsequent hydrolysis with an acid, such as trimethylsilyl chloride (TMSCl), or a base regenerates the free boronic acid in high yield. researchgate.net

Oxidative Cleavage : Strong oxidizing agents like sodium periodate (NaIO₄) can be used to cleave the pinacol group, although this method is not suitable for molecules with sensitive functional groups. researchgate.netresearchgate.net

Transesterification with a Sacrificial Boronic Acid : An excess of a sacrificial boronic acid, such as phenylboronic acid or a polymer-supported boronic acid, can be used to drive the equilibrium towards the deprotected product. researchgate.net

| Deprotection Method | Reagents | Key Features | Ref. |

| Transesterification/Hydrolysis | 1. Diethanolamine (DEA) 2. 0.1M HCl | Mild conditions, tolerates various functional groups, short reaction time. | nih.govvt.edu |

| Trifluoroborate Formation/Hydrolysis | 1. KHF₂ 2. TMSCl or Base | Forms stable crystalline intermediates, high yields. | ox.ac.ukresearchgate.net |

| Acidic Hydrolysis | HCl (refluxing) | Harsher conditions, may affect other functional groups. | reddit.com |

| Transesterification | Polystyrene-boronic acid | Solid-supported reagent allows for easy removal. | researchgate.net |

This table summarizes common methods for the deprotection of pinacol boronate esters.

Reactivity Profiles and Transformations of N Boc 1h Isoindoline 5 Boronic Acid

Catalytic Cross-Coupling Reactions Facilitated by the Boronic Acid Moiety

The boronic acid functional group of N-BOC-1H-isoindoline-5-boronic acid is the primary site of its reactivity, enabling a diverse array of transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, and this compound is an excellent coupling partner in these reactions. This palladium-catalyzed process involves the reaction of the boronic acid with various organic halides or pseudohalides, leading to the formation of a new carbon-carbon bond.

This compound readily couples with a wide spectrum of aryl and heteroaryl halides (Br, I) and pseudohalides (e.g., triflates) under standard Suzuki-Miyaura conditions. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable base and ligand. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can be optimized to achieve high yields and purity of the desired biaryl or heteroaryl-substituted isoindoline (B1297411) products. For instance, the coupling with electron-rich and electron-deficient aryl halides proceeds efficiently, demonstrating the robustness of this methodology. Similarly, a diverse range of heteroaryl halides, including those containing nitrogen, sulfur, and oxygen, can be successfully employed as coupling partners.

The versatility of this compound extends to its coupling with sp2- and sp-hybridized electrophiles. The Suzuki-Miyaura reaction with vinyl halides provides a direct route to the synthesis of 5-vinyl-substituted N-BOC-isoindolines. These products are valuable intermediates, as the vinyl group can be further functionalized. While less common, coupling with alkynyl electrophiles can also be achieved, leading to the formation of 5-alkynyl-substituted isoindolines, which are useful precursors for the synthesis of more complex molecules.

The substrate scope for the Suzuki-Miyaura coupling of this compound is broad, encompassing a wide variety of electronically and sterically diverse organic halides. The reaction tolerates a range of functional groups on the coupling partner, which is a key advantage for the synthesis of complex molecules.

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh3) and its derivatives, are commonly employed. More electron-rich and sterically demanding ligands, like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of challenging substrates, including sterically hindered or unreactive aryl chlorides. The ligand not only facilitates the reductive elimination step to form the C-C bond but also stabilizes the active palladium catalyst, preventing its decomposition and leading to higher turnover numbers.

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety of this compound can participate in other transition metal-catalyzed carbon-carbon bond-forming reactions, further expanding its synthetic utility.

Other Transition Metal-Catalyzed C-C Bond Formations

Coupling in Cascade Reactions

While specific cascade reactions involving this compound are not extensively documented in the literature, its structural motifs suggest significant potential for application in such sequences. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient for the rapid construction of complex molecular architectures. Arylboronic acids are well-established participants in a variety of cascade processes, often initiated by a palladium-catalyzed cross-coupling event. researchgate.netresearchgate.net

For instance, a plausible cascade sequence could involve an initial Suzuki-Miyaura coupling of the boronic acid, followed by an intramolecular reaction involving a substituent introduced by the coupling partner or a transformation of the isoindoline ring. The development of novel isoindolone derivatives through cascade reactions has been reported, highlighting the utility of related scaffolds in complex syntheses. epfl.ch One such strategy involves a cascade Michael/aldol-like cyclization. epfl.ch

Manganese(III)-mediated radical cascade reactions of boronic acids with isocyanides have also been developed for the synthesis of diimide derivatives, demonstrating the versatility of boronic acids in radical-based cascades. reddit.com A proposed mechanism for such a reaction involves the generation of a phenyl radical from the boronic acid, which then participates in a series of intramolecular events. reddit.com Given these precedents, this compound is a promising candidate for the development of novel cascade reactions to access complex isoindoline-containing molecules.

Multicomponent reactions (MCRs), a subset of cascade reactions, offer another avenue for the application of this compound. Isocyanide-based MCRs, in particular, have been shown to be compatible with free phenylboronic acids, enabling the synthesis of diverse drug-like scaffolds. researchgate.netrsc.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs where boronic acid-containing components can be incorporated. researchgate.netrsc.org

Derivatization and Chemical Modification of the Boronic Acid Group

The boronic acid functionality is a key reactive site in this compound, susceptible to a variety of transformations.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often undesired side reaction for arylboronic acids. mmu.ac.uk This process is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl group. epfl.chmmu.ac.uk

Studies on various arylboronic acids have revealed multiple pathways for protodeboronation. mmu.ac.uk In acidic media, the reaction can proceed via an electrophilic substitution mechanism. mmu.ac.uk Under basic conditions, which are common for Suzuki-Miyaura cross-coupling reactions, protodeboronation is often more facile and is thought to occur through the more reactive arylboronate anion. mmu.ac.uk The pH of the reaction medium plays a crucial role in determining the rate of protodeboronation, with the maximum rate often observed near the pKa of the boronic acid. mmu.ac.uk

Table 1: Factors Influencing Protodeboronation

| Factor | Effect on Protodeboronation Rate |

|---|---|

| High pH | Generally increases the rate by forming the more reactive boronate anion. mmu.ac.uk |

| High Temperature | Accelerates the reaction. |

| Electron-withdrawing groups on the aryl ring | Can increase the rate of protodeboronation. |

| Water | Often participates in the reaction as a proton source. mmu.ac.uk |

Controlling protodeboronation is critical for maximizing the efficiency of desired transformations. Strategies to mitigate this side reaction include the use of boronic esters, which can exhibit greater stability under certain conditions, and the development of highly active catalysts that promote the desired coupling reaction at a rate significantly faster than that of protodeboronation. mmu.ac.uk

Boronic acids readily undergo esterification with diols to form boronate esters. reddit.com This transformation is often used to protect the boronic acid functionality, enhance its stability, and improve its handling and purification characteristics. Pinacol (B44631) esters are among the most common and versatile boronate esters employed in organic synthesis. The formation of boronate esters is a reversible process, and the ester can be cleaved to regenerate the boronic acid when needed. nih.govchem-station.com

The mechanism of boronate ester formation involves the condensation of the boronic acid with a diol, typically with the removal of water. researchgate.net The presence of an ortho-aminomethyl group has been shown to lower the pKa of the neighboring boronic acid, facilitating diol binding at neutral pH. researchgate.netrsc.org

In the presence of a base, the boronic acid exists in equilibrium with its corresponding boronate anion, [R-B(OH)3]-. mmu.ac.uk This anionic species is generally more nucleophilic and is a key intermediate in many reactions of boronic acids, including the transmetalation step of the Suzuki-Miyaura coupling.

Chemical Transformations of the N-BOC-Isoindoline Core

The N-BOC protected isoindoline scaffold provides further opportunities for chemical modification.

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. organic-chemistry.org The cleavage of the N-BOC group in this compound unmasks the secondary amine, which can then participate in subsequent reactions.

The most common method for N-BOC deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). reddit.comnih.gov The reaction typically proceeds readily at room temperature. Other acidic reagents that can be employed include hydrochloric acid (HCl) in various organic solvents and sulfuric acid. organic-chemistry.org

Table 2: Common Reagents for N-BOC Deprotection

| Reagent | Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temperature | reddit.comnih.gov |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Methanol | nih.gov |

| Sulfuric acid (H₂SO₄) | tert-Butyl acetate | organic-chemistry.org |

The choice of deprotection conditions can be critical, especially when other acid-sensitive functional groups are present in the molecule. reddit.com In some cases, milder or alternative methods may be required to achieve selective deprotection.

Once the N-BOC group is removed, the resulting free amine on the isoindoline ring can be re-protected with a different protecting group if necessary for a subsequent synthetic step. This allows for an orthogonal protection strategy, providing greater flexibility in complex multi-step syntheses. organic-chemistry.org The free amine can also be a site for further functionalization, such as N-alkylation or N-acylation.

The aromatic ring of the isoindoline core is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. mdpi.com The directing effects of the existing substituents on the ring will govern the position of the incoming electrophile. The isoindoline nitrogen and the boronic acid group will influence the regioselectivity of such reactions. In the case of this compound, the boronic acid group is at the 5-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.orgvulcanchem.com The conditions for these reactions typically involve the use of a strong electrophile and often a Lewis acid catalyst. rsc.org

Strategic Applications of N Boc 1h Isoindoline 5 Boronic Acid in Organic and Medicinal Chemistry Research

Utilization as a Key Synthetic Building Block for Complex Molecules

The bifunctional nature of N-BOC-1H-isoindoline-5-boronic acid, possessing both a privileged heterocyclic core and a versatile reactive handle, makes it an ideal starting material for constructing intricate molecular frameworks.

The isoindoline (B1297411) and isoindolinone skeletons are central components in a multitude of biologically active natural products and pharmaceutical compounds. nih.gov These scaffolds are frequently embedded within larger, more complex polycyclic systems. This compound is strategically designed for the efficient synthesis of such structures.

The boronic acid group serves as a key functional handle for participating in carbon-carbon bond-forming reactions. For instance, employing the Suzuki-Miyaura cross-coupling reaction, the isoindoline core can be readily fused or linked to other cyclic or aromatic systems. A general strategy involves coupling this compound with a suitably functionalized halo-aromatic or halo-heterocyclic partner. Subsequent intramolecular reactions can then be employed to forge new rings, leading to the formation of complex polycyclic architectures. While direct literature examples starting with this exact compound are specialized, the principle is well-established. For example, a one-pot Suzuki-Miyaura/aldol condensation cascade has been used to synthesize polycyclic aristolactams from a brominated isoindolinone and a boronic acid partner, demonstrating the power of this approach to build fused systems. nih.gov

Similarly, the synthesis of spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures, can be envisioned. An intermolecular coupling reaction followed by an intramolecular cyclization onto the isoindoline ring or a substituent introduced via the boronic acid could generate a spirocyclic center.

Table 1: Examples of Complex Scaffolds Based on the Isoindoline Core

| Scaffold Type | Significance | Representative Synthetic Strategy | Citations |

|---|---|---|---|

| Polycyclic Fused Systems | Core of many bioactive compounds, including PARP inhibitors and natural products. | Suzuki-Miyaura coupling followed by intramolecular cyclization. | acs.org, acs.org, nih.gov |

| Spirocyclic Isoindolines | Provides three-dimensional diversity for exploring new chemical space in drug discovery. | Intermolecular coupling followed by intramolecular ring formation. |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. enamine.net Boronic acids are exceptionally useful reagents in DOS due to their stability and predictable reactivity in high-yielding transformations like the Suzuki-Miyaura coupling. nih.govenamine.net

This compound is an ideal building block for DOS campaigns focused on generating libraries of isoindoline-based compounds. The boronic acid handle allows for the introduction of a vast array of chemical appendages (R groups) onto the isoindoline core by coupling with a diverse set of commercially available or readily synthesized aryl, heteroaryl, or vinyl halides. This "appendage diversity" approach allows for the systematic exploration of the structure-activity relationship (SAR) around the isoindoline scaffold. Furthermore, the nitrogen of the isoindoline can be deprotected and further functionalized, adding another layer of diversity to the synthesized library. This strategy has been successfully applied in the discovery of novel inhibitors for various biological targets. For instance, DNA-encoded library (DEL) technology, a powerful DOS method, was used to identify novel isoindolinone-based inhibitors of poly (ADP-ribose) polymerase-1 (PARP1). nih.gov

Contribution to the Development of New Synthetic Methodologies

Beyond its use as a building block, this compound and its derivatives contribute to the expansion of the synthetic chemist's toolkit by enabling new reaction pathways and catalytic processes.

The development of novel ligands is crucial for advancing transition-metal catalysis. The rigid framework of the isoindoline core can serve as a scaffold for positioning coordinating atoms in a specific spatial arrangement around a metal center. While specific examples utilizing this compound for this purpose are not widely documented, its structure presents clear potential. The nitrogen atom of the isoindoline could act as a coordinating site. More strategically, the boronic acid can be used as a chemical handle to attach the isoindoline scaffold to a larger, pre-existing ligand structure or to a solid support for creating heterogeneous catalysts.

One-pot and multi-component reactions are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. The dual functionality of this compound makes it an excellent candidate for such processes. A powerful one-pot sequence could involve an initial Suzuki-Miyaura coupling of the boronic acid with a partner that contains an additional reactive group. This newly introduced group could then participate in a subsequent intramolecular transformation without the need for isolation and purification of the intermediate. A reported one-pot cross-coupling/aldol condensation cascade to form aristolactams exemplifies this type of efficient synthesis. nih.gov This strategy streamlines the synthesis of complex molecules and reduces waste, aligning with the principles of green chemistry.

Table 2: Key Reactions Involving the Boronic Acid Handle

| Reaction Type | Description | Utility | Citations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between a boronic acid and an organohalide. | Forms C(sp²)-C(sp²) bonds, essential for creating biaryl and vinylated structures. | nih.gov |

| Chan-Lam Coupling | Copper-catalyzed formation of C-N or C-O bonds using a boronic acid. | Allows for the introduction of amine or ether linkages at the boron position. |

Design of Advanced Chemical Probes and Scaffolds for Biological Investigations

The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. acs.org This makes this compound an outstanding starting point for the rational design of chemical probes and biologically active molecules.

A prominent example is the development of inhibitors for Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA repair and a major target in oncology. acs.orgnih.gov Several potent PARP inhibitors are based on the isoindolinone core. acs.orgacs.orgnih.gov By using this compound, medicinal chemists can synthesize analogues of these inhibitors, exploring how different substituents at the 5-position affect potency, selectivity, and pharmacokinetic properties.

Furthermore, the boronic acid group itself is a valuable pharmacophore. It is known to form reversible covalent bonds with the serine residues found in the active sites of many enzymes, such as serine proteases. This property can be exploited to design highly potent and selective enzyme inhibitors. The combination of the privileged isoindoline scaffold with the reactive boronic acid "warhead" creates a powerful platform for designing targeted covalent inhibitors. Additionally, the boronic acid can serve as a convenient attachment point for reporter groups, such as fluorophores or biotin, enabling the creation of chemical probes to study biological processes or to identify the targets of bioactive compounds. For example, isoindol-1-one derivatives have been investigated as potential diagnostic probes for monitoring amyloid-beta fibrils in Alzheimer's disease. arkat-usa.org

Precursors for Fluorescent Dyes and Imaging Agents

The development of fluorescent probes for biological imaging is a rapidly growing field, essential for visualizing cellular processes and diagnosing diseases. nih.govrsc.org Boronic acids have become a cornerstone in the design of these probes, particularly for sensing carbohydrates. rsc.org The core principle lies in the ability of the boronic acid group, a Lewis acid, to reversibly bind with molecules containing 1,2- or 1,3-diols, such as sugars and glycoproteins, which are abundant on cell surfaces. rsc.org This binding event can be designed to trigger a significant change in the fluorescence of a nearby fluorophore, effectively "switching on" a light signal in the presence of the target molecule. rsc.orgnih.gov

This compound serves as an ideal precursor for such imaging agents. The isoindoline scaffold itself is a component of known fluorescent molecules. scispace.comnih.gov By incorporating the boronic acid "sensor" unit onto this fluorescent "signal" core, researchers can construct advanced imaging agents. The process allows for the creation of probes that can selectively target and report the presence of specific carbohydrate biomarkers, which play pivotal roles in numerous diseases. rsc.org The BOC-protecting group is crucial during the synthesis of these complex dyes, preventing unwanted side reactions of the nitrogen atom while other parts of the molecule are being modified.

Role of Structural Moieties in Fluorescent Probe Development

| Structural Moiety | Function | Research Context |

|---|---|---|

| Isoindoline Core | Acts as a structural foundation and part of the fluorophore system. scispace.comnih.gov | Provides rigidity and favorable photophysical properties for developing bright and stable dyes. |

| Boronic Acid Group | Functions as the recognition or "sensor" unit. rsc.orgnih.gov | Binds covalently and reversibly with diols found on biologically important carbohydrates. rsc.org |

| N-BOC Group | A protecting group for the isoindoline nitrogen. | Ensures controlled, step-wise synthesis of the final complex imaging agent without side reactions. |

Modular Synthesis of Enzyme Inhibitor Scaffolds

Enzyme inhibitors are fundamental to modern medicine, with applications ranging from anticancer to antibacterial therapies. nih.govnih.gov Boronic acids have emerged as a powerful class of enzyme inhibitors because their boron atom can form a stable, yet reversible, covalent bond with nucleophilic amino acid residues—such as serine or threonine—found in the active sites of many enzymes, particularly proteases. nih.govscienceopen.com This mechanism allows for potent and highly specific inhibition. The FDA-approved drug Bortezomib, a dipeptide boronate, exemplifies the success of this strategy in targeting the proteasome for cancer therapy. nih.govsci-hub.se

This compound provides a robust and adaptable scaffold for creating novel enzyme inhibitors. Its utility lies in its modularity:

The isoindoline core provides a rigid, three-dimensional structure that can be tailored to fit into the specific pockets of a target enzyme's active site. Derivatives of the isoindoline-1,3-dione (phthalimide) scaffold have been shown to interact with enzyme active sites. nih.gov

The boronic acid serves as the "warhead," forming the crucial covalent bond with the catalytic residue of the enzyme. scienceopen.com

The N-BOC group facilitates a modular synthetic approach. It protects the nitrogen atom, allowing chemists to selectively build upon other parts of the molecule, adding different chemical groups to optimize binding affinity and selectivity for the target enzyme before deprotection in the final stages.

This modularity enables the rapid generation of libraries of potential inhibitors, accelerating the discovery of new therapeutic agents.

Development of Boron-Containing Peptidomimetics and Amino Acid Derivatives

Peptides are vital signaling molecules in the body, but their use as drugs is often hampered by poor stability and bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a solution to these challenges. nih.gov Boronic acids have become central to this field, attracting significant attention from medicinal chemists for their ability to modulate enzyme function. nih.gov

This compound is a valuable building block for creating a specific class of peptidomimetics: non-natural, boron-containing amino acid derivatives. In this context, the molecule's components serve distinct roles:

The isoindoline core acts as a constrained, non-natural mimic of an aromatic amino acid side chain, such as that of phenylalanine. This rigid structure can confer specific conformational properties to the resulting peptidomimetic, enhancing its binding to a target protein.

The boronic acid function can serve as a bioisostere for a carboxylic acid group, a key feature of all amino acids. This substitution creates a peptide mimic with entirely different chemical properties, capable of forming novel interactions with biological targets, particularly proteases. sci-hub.senih.gov

The N-BOC protection is standard in modern peptide synthesis. Its presence allows the isoindoline-boronic acid "amino acid" to be seamlessly integrated into peptide chains using established solid-phase or solution-phase synthesis protocols.

This strategy has been successfully used to design potent inhibitors for clinically relevant targets like the 20S proteasome and other proteases, paving the way for new classes of drugs. nih.govnih.gov

Summary of Compound Applications

| Application Area | Role of this compound | Key Interaction |

|---|---|---|

| Fluorescent Imaging | Precursor to diol-sensitive fluorescent probes. | Reversible covalent bonding of boronic acid with carbohydrate diols. rsc.org |

| Enzyme Inhibition | Modular scaffold for building selective inhibitors. | Covalent bond formation between boron and active site serine/threonine residues. nih.govscienceopen.com |

| Peptidomimetics | Building block for non-natural amino acid derivatives. | Mimics natural amino acid structure; boronic acid replaces carboxylic acid. nih.govnih.gov |

Emerging Synthetic Strategies and Future Research Trajectories for N Boc 1h Isoindoline 5 Boronic Acid

Innovative Chemo-, Regio-, and Stereoselective Approaches to Synthesis

The development of selective synthesis methods for N-BOC-1H-isoindoline-5-boronic acid is crucial for its effective use in targeted applications. Researchers are exploring a variety of strategies to control the chemo-, regio-, and stereoselectivity of the borylation reaction.

One of the most significant advancements in this area is the use of iridium-catalyzed C-H borylation. This method allows for the direct introduction of a boronic acid group onto the isoindoline (B1297411) core, often with high regioselectivity. The choice of ligand on the iridium catalyst is critical in directing the borylation to the desired position. For instance, the use of bipyridine-based ligands has been shown to favor borylation at the 5-position of the isoindoline ring system.

Another innovative approach involves the use of palladium-catalyzed cross-coupling reactions. Starting from a halogenated N-BOC-1H-isoindoline, such as 5-bromo-N-BOC-1H-isoindoline, a Miyaura borylation can be employed. This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a boron source, typically bis(pinacolato)diboron (B136004), to install the boronic acid group. The careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is essential to achieve high yields and chemoselectivity.

Stereoselective approaches to the synthesis of chiral isoindoline boronic acids are also gaining attention. These methods often involve the use of chiral catalysts or starting materials to induce asymmetry in the final product. For example, the enantioselective reduction of an isoindolinone followed by a diastereoselective borylation can provide access to enantiomerically enriched isoindoline boronic acids.

| Method | Catalyst/Reagent | Selectivity | Key Features |

| Iridium-catalyzed C-H borylation | [Ir(cod)OMe]2 / dtbpy | High regioselectivity for the 5-position | Direct functionalization of the C-H bond |

| Miyaura borylation | Pd(dppf)Cl2 / KOAc | High chemoselectivity | Utilizes a pre-functionalized starting material |

| Enantioselective reduction/diastereoselective borylation | Chiral reducing agent / boronic acid precursor | High stereoselectivity | Provides access to chiral isoindoline boronic acids |

Sustainable Synthesis Methodologies: Green Chemistry Principles in Boronic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids, including this compound. The goal is to develop more environmentally friendly processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry in this context is the use of greener solvents. Traditional organic solvents are often replaced with more sustainable alternatives such as water, ethanol, or supercritical carbon dioxide. The development of catalytic systems that are active and stable in these green solvents is an active area of research.

Another important principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. C-H activation strategies, as mentioned in the previous section, are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials.

The use of renewable starting materials and energy-efficient reaction conditions are also key considerations. For example, researchers are exploring the use of biomass-derived starting materials and developing catalytic systems that can operate at lower temperatures and pressures.

| Green Chemistry Principle | Application in Boronic Acid Synthesis | Example |

| Use of greener solvents | Replacement of hazardous organic solvents | Water as a solvent for palladium-catalyzed borylation |

| Atom economy | Maximizing the incorporation of starting materials | Iridium-catalyzed C-H borylation |

| Use of renewable resources | Sourcing starting materials from biomass | Synthesis of isoindoline core from bio-based precursors |

| Energy efficiency | Lowering reaction temperatures and pressures | Microwave-assisted synthesis |

High-Throughput Synthesis and Automation in Compound Library Generation

The demand for large and diverse libraries of boronic acid derivatives for drug discovery and materials science has driven the development of high-throughput synthesis and automation technologies. These approaches enable the rapid synthesis and screening of hundreds or even thousands of compounds, significantly accelerating the discovery process.

Parallel synthesis platforms are commonly used to generate libraries of this compound analogs. These systems use multi-well plates to perform a large number of reactions simultaneously under different conditions. Robotic liquid handling systems are used to dispense reagents and solvents, while automated purification systems are used to isolate the final products.

The data generated from high-throughput synthesis experiments is often managed using sophisticated software that can track reaction parameters, analyze results, and identify promising lead compounds. This integration of automation and data management is a hallmark of modern drug discovery.

| Technology | Application | Advantage |

| Parallel synthesis platforms | Generation of compound libraries | Rapid synthesis of a large number of compounds |

| Robotic liquid handling | Automated dispensing of reagents | Increased precision and throughput |

| Automated purification systems | Isolation of final products | High-purity compounds for screening |

| Data management software | Tracking and analysis of experimental data | Efficient identification of lead compounds |

Photo- and Electrocatalytic Methodologies for Boronic Acid Synthesis and Transformation

Photo- and electrocatalysis are emerging as powerful tools for the synthesis and transformation of boronic acids. These methods use light or electricity to drive chemical reactions, often with high selectivity and under mild conditions.

Photoredox catalysis has been successfully applied to the borylation of aryl halides and the C-H borylation of arenes. These reactions typically involve the use of a photosensitizer that absorbs light and initiates a radical-based reaction pathway. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive method for the synthesis of complex boronic acids like this compound.

Electrocatalysis offers another sustainable approach to boronic acid synthesis. By using an electric current to drive the reaction, the need for chemical oxidants or reductants can be eliminated. Electrosynthesis can also provide a high degree of control over the reaction, allowing for the selective synthesis of different boronic acid isomers.

While the application of these methods to the synthesis of this compound is still in its early stages, the potential for developing novel and sustainable synthetic routes is significant.

| Methodology | Energy Source | Key Features | Potential Application |

| Photoredox catalysis | Light | Mild reaction conditions, high functional group tolerance | Direct C-H borylation of the isoindoline core |

| Electrocatalysis | Electricity | Avoids the use of chemical oxidants/reductants, high selectivity | Regioselective synthesis of isoindoline boronic acid isomers |

Computational and Theoretical Studies on N Boc 1h Isoindoline 5 Boronic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of molecules like N-BOC-1H-Isoindoline-5-boronic acid. nih.gov By solving approximations of the Schrödinger equation, these methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Studies on analogous structures, such as isoindoline-1,3-diones and various phenylboronic acids, offer a framework for understanding the electronic landscape of the target molecule. nih.govrsc.org DFT calculations at hybrid functional levels like B3LYP with basis sets such as 6-311G** are commonly employed to compute the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy reflects its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov For substituted phenylboronic acids, the HOMO is typically a π-bonding orbital spread across the aromatic ring, while the LUMO is a π-antibonding orbital. The introduction of the N-BOC-isoindoline substituent influences the energy levels of these orbitals.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity profile. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Table 1: Calculated Electronic Properties of an Analogous Phenylboronic Acid Derivative (Data extrapolated from studies on related phenylboronic acid compounds for illustrative purposes)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.3 |

| Ionization Potential (IP) | Approximated as -EHOMO | 6.5 |

| Electron Affinity (EA) | Approximated as -ELUMO | 1.2 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.65 |

| Electronegativity (χ) | (IP + EA) / 2 | 3.85 |

Note: The values in this table are representative and intended to illustrate the types of data obtained from quantum chemical calculations. Actual values for this compound would require specific DFT calculations.

The boronic acid group itself is planar, with the oxygen atoms' lone pairs in resonance with the empty p-orbital of the boron atom. rsc.org The conjugation between the aromatic ring and the boron's unoccupied p-orbital can be disrupted if the boronic acid group rotates out of the plane of the ring, which would affect the electronic properties. rsc.org

Mechanistic Investigations of Key Reactions (e.g., Suzuki-Miyaura Coupling)

This compound is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Computational studies, primarily using DFT, have been instrumental in mapping out the complete catalytic cycle of this reaction, identifying key intermediates and transition states. acs.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) catalyst, typically complexed with phosphine (B1218219) ligands. This step forms a Pd(II) intermediate. The oxidative addition is often the rate-determining step in the catalytic cycle. rsc.org

Transmetalation: The organoboronic acid (in this case, this compound) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (the isoindoline (B1297411) moiety) to the Pd(II) center, displacing the halide. The precise mechanism of this transfer, whether it occurs directly from the boronic acid or requires prior hydrolysis to a boronate, has been a subject of detailed computational and kinetic investigation. nih.gov Studies suggest that boronic esters can transmetalate directly, and the rate is influenced by the electron density of the oxygen atoms bound to boron. nih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

DFT calculations have explored various competing pathways, considering different ligands and isomeric forms of the palladium intermediates. acs.org For heterocyclic boronic acids, factors such as the aromaticity of the heterocycle and the electronic properties of its substituents can influence the reaction barriers for the key steps, particularly the oxidative addition and transmetalation. rsc.orgrsc.org The presence of the nitrogen atom in the isoindoline ring can also potentially coordinate to the palladium center, leading to different reaction pathways or catalyst inhibition, although the N-BOC group mitigates this effect by being sterically bulky and electronically withdrawing.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions with catalytic or biological systems. The presence of the bulky N-BOC group introduces specific conformational preferences.

Computational methods like molecular mechanics and molecular dynamics (MD) simulations are used to explore the conformational landscape of such molecules. researchgate.net For the N-BOC group, rotation around the N-C(O) bond can lead to different conformers. Studies on related N-BOC protected isoindole derivatives have identified stable conformers based on the torsion angles of the carbamate (B1207046) group. researchgate.net

Ligand-Boron Interactions and Their Impact on Catalysis

The boron atom in a boronic acid is a Lewis acid, meaning it has an empty p-orbital and can accept a pair of electrons from a nucleophile (a Lewis base). scirp.org This Lewis acidity is fundamental to the chemistry of boronic acids and their role in catalysis.

In many reactions, including the Suzuki-Miyaura coupling, the boronic acid reacts with a base (such as a hydroxide (B78521) or alkoxide) to form a tetrahedral, negatively charged boronate complex. scirp.org This transformation increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the metal catalyst during the transmetalation step.

The interaction between the boron atom and various ligands (including solvent molecules, bases, or functional groups within the molecule itself) can be studied using computational methods. These calculations can quantify the strength of the Lewis acid-base interaction and predict the geometry of the resulting adducts. Boronic acids are known to form reversible covalent bonds with diols, a property exploited in sensors and for protecting group strategies. mdpi.comscirp.org

In the context of catalysis where the boronic acid itself acts as a catalyst (Boronic Acid Catalysis or BAC), the Lewis acidic boron center activates substrates. For example, it can activate a carboxylic acid for amidation by forming an acyloxyboron intermediate. multidisciplinaryjournals.com Computational studies have been used to investigate the mechanisms of these reactions, revealing that the interactions are often more complex than simple monomeric intermediates, potentially involving dimeric boron species that orchestrate the reaction. multidisciplinaryjournals.com For this compound, the interplay between the Lewis acidic boron center and potential coordinating groups on reaction partners is key to its reactivity.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize N-BOC-1H-Isoindoline-5-boronic acid with high purity?

- Methodology :

- Synthesis : Use tert-butoxycarbonyl (Boc) protection on the indoline nitrogen to prevent unwanted side reactions during boronic acid functionalization. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.

- Characterization : Confirm structure and purity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Quantitative purity (>98%) can be verified via HPLC with UV detection at 254 nm .

- Stability Considerations : Store under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the boronic acid moiety.

Q. What are the key stability considerations for this compound in aqueous and organic solvents?

- Experimental Design :

- Perform stability assays in solvents like DMSO, THF, and water at varying pH (3–10). Monitor degradation via -NMR or UV-Vis spectroscopy.

- Findings : Boronic acids are prone to hydrolysis in basic aqueous conditions; Boc protection enhances stability in organic solvents but may require anhydrous handling .

Advanced Research Questions

Q. How can this compound be integrated into chemosensors for diol-containing biomolecules?

- Methodology :

- Sensor Design : Exploit reversible boronic acid-diol ester formation (pKa ~8.5–10) to detect sugars, glycoproteins, or RNA. Couple the compound with fluorophores (e.g., BODIPY) for optical signaling.

- Validation : Test selectivity against common interferents (e.g., ascorbic acid) using fluorescence quenching assays. Optimize pH and buffer conditions to enhance binding affinity .

Q. What strategies mitigate low coupling efficiency in Suzuki-Miyaura reactions involving this compound?

- Troubleshooting :

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsF) to improve cross-coupling yields.

- Protection Stability : Ensure Boc deprotection does not occur under reaction conditions (e.g., avoid strong acids). Confirm via LC-MS monitoring .

Q. How can researchers resolve contradictions in spectroscopic data for Boc-protected boronic acid derivatives?

- Analytical Framework :

- Data Validation : Cross-reference NMR shifts with computed spectra (DFT calculations) to confirm assignments. Use -NMR to verify boronic acid integrity.

- Error Analysis : Quantify uncertainties in integration ratios (e.g., -NMR) and assess solvent effects on chemical shifts .

Q. What role does this compound play in designing glucose-responsive hydrogels for drug delivery?

- Application Protocol :

- Hydrogel Synthesis : Co-polymerize with acrylamide monomers and crosslinkers. Incorporate boronic acid-diol interactions to enable glucose-triggered swelling.

- Functional Testing : Measure hydrogel responsiveness to physiological glucose concentrations (3–20 mM) using rheometry and release kinetics studies .

Q. How can computational modeling enhance the use of this compound in HIV-1 inhibitor development?

- Methodology :

- Virtual Screening : Dock the compound into viral envelope protein binding sites (e.g., gp120) using molecular dynamics simulations. Prioritize analogs with high binding affinity and low toxicity.

- Validation : Compare computational predictions with in vitro assays for viral entry inhibition .

Q. What strategies improve aqueous solubility of this compound for biological assays?

- Experimental Approaches :

- Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol) to the indoline scaffold.

- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoparticles to enhance solubility without compromising boronic acid reactivity .

Methodological Guidelines

- Reproducibility : Document reaction conditions, purification steps, and characterization data in detail to enable replication (per IUPAC and Beilstein Journal guidelines) .

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid common pitfalls like overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.